(2E)-3-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
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Overview
Description
(E)-3-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyrrole ring, a cyano group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The cyano group is then added via a nucleophilic substitution reaction. Finally, the tetrahydrofuran moiety is incorporated through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated products.
Scientific Research Applications
(E)-3-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(E)-3-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18ClN3O2 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
(E)-3-[1-(4-chlorophenyl)pyrrol-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C19H18ClN3O2/c20-15-5-7-16(8-6-15)23-9-1-3-17(23)11-14(12-21)19(24)22-13-18-4-2-10-25-18/h1,3,5-9,11,18H,2,4,10,13H2,(H,22,24)/b14-11+ |
InChI Key |
QOSHPXDDFBUQBB-SDNWHVSQSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=CN2C3=CC=C(C=C3)Cl)/C#N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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